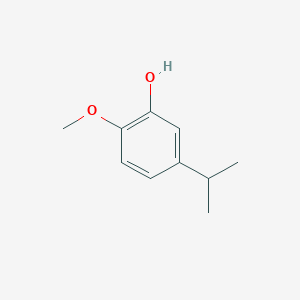

2-Methoxy-5-(propan-2-YL)phenol

Description

Properties

IUPAC Name |

2-methoxy-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGISUJYQPUIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299469 | |

| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-79-6 | |

| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

-

Building Block for Synthesis :

- Used in the synthesis of more complex organic molecules.

- Acts as a precursor in the development of pharmaceuticals targeting various conditions.

-

Chemical Reactions :

- Undergoes oxidation to form quinones.

- Can be reduced to yield corresponding amines.

- Substitution reactions allow for the introduction of different functional groups.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinones | KMnO4, CrO3 |

| Reduction | Formation of amines | NaBH4, LiAlH4 |

| Substitution | Introduction of new functional groups | Halogens, alkylating agents |

Biology

-

Biological Activities :

- Exhibits antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus.

- Demonstrates antioxidant capabilities that may protect cells from oxidative stress.

- Shows potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

-

Neuroprotective Properties :

- May prevent brain damage following ischemic events (e.g., strokes).

- Contributes to neuronal cell protection through its antioxidant properties.

Medical Applications

-

Pharmaceutical Development :

- Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for drugs aimed at oxidative stress-related diseases.

- Used in the treatment of hypertension due to its ability to interact with adrenergic receptors.

-

Case Studies :

- Clinical studies have highlighted its effectiveness in managing high blood pressure and related cardiovascular conditions.

- Research on its potential neuroprotective effects has shown promising results in pre-clinical models.

Industrial Applications

- Production of Pharmaceuticals :

- Serves as a precursor for developing antihypertensive medications.

- Chemical Industry :

- Utilized in the production of polymers and coatings because of its stability and reactivity.

Summary of Key Findings

The unique structure of 2-Methoxy-5-(propan-2-YL)phenol allows it to engage in various chemical reactions, making it valuable in both research and industrial settings. Its biological activities suggest potential therapeutic uses, particularly in treating hypertension and oxidative stress-related conditions.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(propan-2-YL)phenol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural differences and functional properties of 2-Methoxy-5-(propan-2-yl)phenol and related compounds:

Antimicrobial Activity

- Thymol and carvacrol exhibit strong antimicrobial effects against S. aureus, E. coli, and B. cinerea due to their hydrophobic isopropyl/methyl groups, which disrupt microbial cell membranes .

- Eugenol (allyl group) shows comparable activity but with higher volatility, limiting its stability in formulations .

- This compound likely shares these properties, though direct evidence is lacking. Its isopropyl group may enhance lipid solubility, improving membrane penetration .

Volatility and Stability

- Thymol and carvacrol are heat-sensitive and volatile, posing challenges in polymer-based food packaging .

- Isochavibetol (propenyl group) has lower volatility than allyl derivatives (e.g., eugenol) but higher than isopropyl analogs due to conjugation effects .

Hydrogen Bonding and Crystallinity

- 2-Methoxy-5-((phenylamino)methyl)phenol forms intermolecular O–H···O and N–H···C bonds, enhancing crystal stability .

- In contrast, thymol and carvacrol rely on weaker van der Waals interactions, resulting in lower melting points .

Biological Activity

2-Methoxy-5-(propan-2-YL)phenol, also known as Thymol , is a monoterpenoid phenol derivative found in various plants, particularly in thyme oil. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Numerous studies have investigated the antimicrobial effects of this compound against various pathogens. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Salmonella enterica | 0.75 mg/mL |

The effectiveness of thymol as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .

Anti-inflammatory Effects

Thymol has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. A study demonstrated that thymol significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that thymol effectively scavenges free radicals, thereby protecting cells from oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that thymol may have protective effects against oxidative damage in biological systems .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections, thymol was applied topically in a carrier oil. Results showed a significant reduction in infection symptoms compared to the control group, indicating its potential as an effective topical antimicrobial treatment .

Case Study 2: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory mechanisms of thymol in a rat model of arthritis. It was found that treatment with thymol led to decreased levels of inflammatory markers and improved joint function, suggesting its utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing 2-Methoxy-5-(propan-2-yl)phenol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify substituent positions (e.g., methoxy and isopropyl groups) and confirm molecular symmetry. Integration ratios in -NMR can resolve overlapping signals from aromatic protons.

- Infrared (IR) Spectroscopy : Detect O–H (3200–3600 cm) and C–O (∼1250 cm) stretches to confirm phenolic and methoxy functionalities.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column polarity (e.g., DB-5MS) and ionization parameters (EI at 70 eV) to match retention times and fragmentation patterns with reference data . Cross-validate with NIST Standard Reference Database .

Q. How can researchers assess the purity of this compound using analytical techniques?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection (λ = 280 nm) and a gradient elution (water:acetonitrile) to quantify impurities. Compare peak areas against a calibrated standard.

- Melting Point Analysis : Determine melting range (e.g., 85–89°C for structurally similar derivatives) using a calibrated Kofler block, ensuring deviations <2°C indicate high purity .

- Thin-Layer Chromatography (TLC) : Employ silica gel plates with ethyl acetate/hexane (3:7) to visualize spots under UV; R values should match literature standards.

Advanced Research Questions

Q. What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., D, S, R patterns) using software like Mercury. For example, the phenolic O–H may form intramolecular bonds with methoxy oxygen or intermolecular bonds in crystal packing .

- SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting weighting schemes and anisotropic displacement parameters to resolve disorder in the isopropyl group . Validate with residual density maps (R < 5%).

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Utilize the para-directing effect of the hydroxyl group. Protect the phenol with tert-butyldimethylsilyl (TBS) chloride before introducing substituents (e.g., bromination at C-4).

- Suzuki-Miyaura Coupling : Synthesize boronic ester derivatives (e.g., pinacol ester at C-5) for cross-coupling reactions. Optimize Pd catalysts (e.g., Pd(PPh)) and base (NaCO) in THF/water .

Q. What computational approaches predict hydrogen-bonding interactions in this compound, and how are they validated experimentally?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate interaction energies (B3LYP/6-31G*) for proposed H-bond networks. Compare optimized geometries with X-ray crystallography data .

- Molecular Dynamics Simulations : Simulate solvent effects (e.g., ethanol) on aggregation using GROMACS. Validate via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY).

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the isopropyl group with trifluoromethyl (CF) or propenyl moieties to modulate lipophilicity. Assess bioactivity via in vitro assays (e.g., antimicrobial testing against S. aureus) .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors. Validate with mutagenesis studies if targeting enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.